molecular formula C19H14N2O4S B2989336 4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide CAS No. 477547-56-1

4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide

Cat. No. B2989336
CAS RN: 477547-56-1
M. Wt: 366.39
InChI Key: IPWCKTKJIKOUND-UHFFFAOYSA-N
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Description

The compound “4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide” is a complex organic molecule that incorporates a thiazole ring and a benzo[d][1,3]dioxol-5-yl moiety . Thiazoles are known to exhibit a broad spectrum of biological activities, including anticancer properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another series of N-(4)-substituted thiosemicarbazone derivatives incorporating a benzo[d][1,3]dioxole moiety were synthesized through the reaction of N-(4)-(benzo[d][1,3]dioxol-5-yl)-thiosemicarbazide with various carbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the thiazole ring . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. For instance, the compound could undergo further reactions with other carbonyl compounds . Additionally, the compound could potentially be involved in Pd-catalyzed C-N cross-coupling reactions .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include our compound of interest, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activities

Some thiazole derivatives have shown significant analgesic (pain-relieving) and anti-inflammatory activities . This suggests that our compound could potentially be used in the development of new analgesic and anti-inflammatory drugs .

Antimicrobial and Antifungal Activities

Thiazole derivatives have been found to exhibit antimicrobial and antifungal properties . This means that they can inhibit the growth of or destroy harmful microorganisms such as bacteria and fungi.

Antitumor and Cytotoxic Activities

Thiazole derivatives have been reported to have antitumor and cytotoxic activities . This suggests that our compound could potentially be used in the development of new anticancer drugs .

Anti-tubercular Activity

Benzothiazole-based compounds have shown promising anti-tubercular activity . This suggests that our compound could potentially be used in the development of new drugs for the treatment of tuberculosis.

Treatment of Rheumatic Diseases

The compound has been used for treating rheumatic diseases, rheumatoid arthritis, and osteoarthritis . These are conditions that affect the joints and muscles.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to inhibitVEGFR1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.

Mode of Action

These compounds often function by binding to their target proteins and modulating their activity .

Biochemical Pathways

The compound may affect the VEGF-induced HUVEC cell migration pathway , given its potential inhibition of VEGFR1. This pathway is critical for angiogenesis, a process that is often upregulated in cancerous tissues.

Pharmacokinetics

Similar compounds have shown inhibition ofP-gp efflux pumps (MDR1, ABCB1) with EC50 values in the range of 35–74 μM , which could impact the compound’s bioavailability.

Result of Action

Similar compounds have been reported to causecell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .

Future Directions

The compound could potentially be further studied for its anticancer properties, given the reported activity of similar compounds . Additionally, it could be used as a starting point for the synthesis of a variety of other compounds .

properties

IUPAC Name

4-acetyl-N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c1-11(22)12-2-4-13(5-3-12)18(23)21-19-20-15(9-26-19)14-6-7-16-17(8-14)25-10-24-16/h2-9H,10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWCKTKJIKOUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide

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